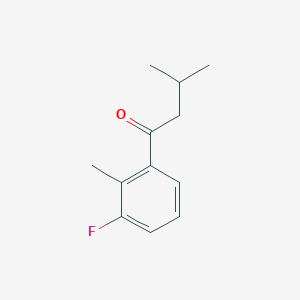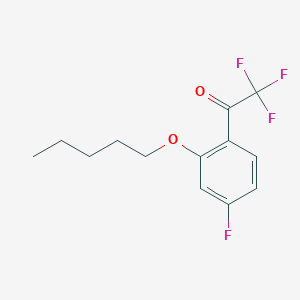
4'-Fluoro-2'-n-pentoxy-2,2,2-trifluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone: is an organic compound characterized by the presence of fluoro, pentoxy, and trifluoroacetophenone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-fluoroacetophenone with n-pentanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The resulting product is then subjected to trifluoromethylation using a trifluoromethylating agent like trifluoromethyl iodide under controlled conditions to obtain the final compound.
Industrial Production Methods: Industrial production of 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the product. The final compound is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of fluorinated drugs that may exhibit enhanced bioavailability and metabolic stability.
Industry: In the industrial sector, 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone is utilized in the production of specialty chemicals and materials, including polymers and coatings with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. The fluoro and pentoxy groups contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways.
Comparison with Similar Compounds
4’-Fluoroacetophenone: Lacks the pentoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
2,2,2-Trifluoroacetophenone: Lacks the fluoro and pentoxy groups, leading to variations in reactivity and applications.
4’-Pentoxyacetophenone:
Uniqueness: 4’-Fluoro-2’-n-pentoxy-2,2,2-trifluoroacetophenone is unique due to the presence of all three functional groups (fluoro, pentoxy, and trifluoromethyl), which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s reactivity, stability, and lipophilicity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-2-pentoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-8-9(14)5-6-10(11)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNITDKNUWMVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
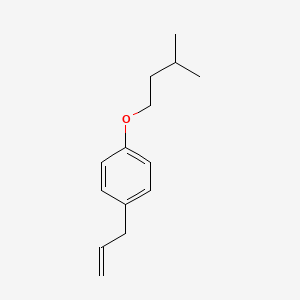
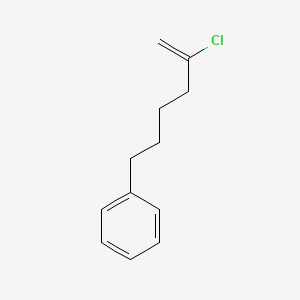
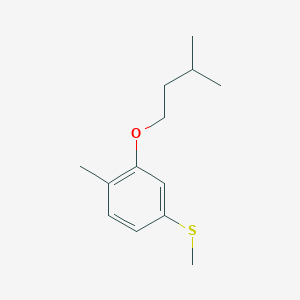
![3-[(n-Hexyloxy)methyl]thiophenol](/img/structure/B7994224.png)
![1-Bromo-3-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7994251.png)
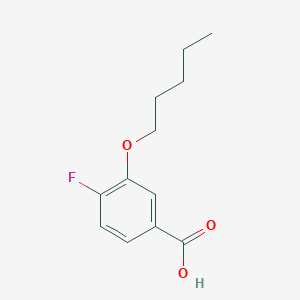
![2-[2-(4-Chloro-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7994275.png)

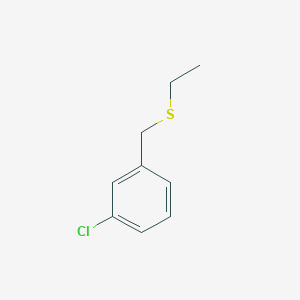
![4-[(n-Pentyloxy)methyl]benzaldehyde](/img/structure/B7994301.png)
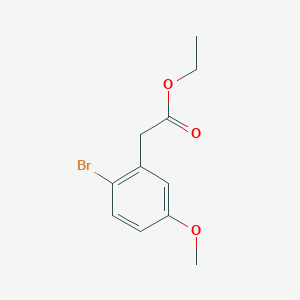
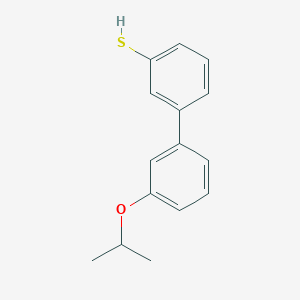
![2-[3-(Methylthio)phenyl]-2-butanol](/img/structure/B7994314.png)
